molecular formula C11H10N2O B14931673 (4-methylphenyl)(1H-pyrazol-1-yl)methanone

(4-methylphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B14931673
M. Wt: 186.21 g/mol
InChI Key: JLEZLBRAIULGQH-UHFFFAOYSA-N
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Description

(4-methylphenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-methylphenyl group attached to a pyrazole ring via a methanone linkage. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-methylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the methanone group to a methanol group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring or the 4-methylphenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles like amines or halides in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-methylbenzoic acid and pyrazole-1-carboxylic acid.

    Reduction: (4-methylphenyl)(1H-pyrazol-1-yl)methanol.

    Substitution: Substituted pyrazole derivatives and substituted 4-methylphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-methylphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylphenyl)(1H-pyrazol-4-yl)methanone
  • (4-methylphenyl)(1H-pyrazol-3-yl)methanone
  • (4-methylphenyl)(1H-pyrazol-5-yl)methanone

Uniqueness

(4-methylphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(4-methylphenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C11H10N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12-13/h2-8H,1H3

InChI Key

JLEZLBRAIULGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC=N2

Origin of Product

United States

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